(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
Brand Name: Vulcanchem
CAS No.: 253863-34-2
VCID: VC7593053
InChI: InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)/t27-,33+,34+/m1/s1
SMILES: CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C
Molecular Formula: C40H46N6O12
Molecular Weight: 802.838

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

CAS No.: 253863-34-2

Cat. No.: VC7593053

Molecular Formula: C40H46N6O12

Molecular Weight: 802.838

* For research use only. Not for human or veterinary use.

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate - 253863-34-2

Specification

CAS No. 253863-34-2
Molecular Formula C40H46N6O12
Molecular Weight 802.838
IUPAC Name (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
Standard InChI InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)/t27-,33+,34+/m1/s1
Standard InChI Key DJNOQTZEJIRSLZ-KUSJRIKGSA-N
SMILES CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C

Introduction

Chemical Identity and Structural Analysis

The compound, with the IUPAC name [4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, has a molecular formula of C40H46N6O12\text{C}_{40}\text{H}_{46}\text{N}_{6}\text{O}_{12} and a molecular weight of 802.8 g/mol. Its structure integrates three key elements:

  • A 4-nitrophenyl carbonate group that facilitates hydrolysis under basic conditions .

  • A tetrapeptide backbone (D-Ala-Phe-Lys) with allyloxycarbonyl (Aloc) protecting groups on the lysine and alanine residues, ensuring orthogonality during synthesis.

  • A para-aminobenzyl (PAB) spacer linked to a self-immolative p-nitrophenyl carbonate, enabling controlled drug release.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC40H46N6O12\text{C}_{40}\text{H}_{46}\text{N}_{6}\text{O}_{12}
Molecular Weight802.8 g/mol
IUPAC Name[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
CAS NumberVC15888547

Synthesis and Characterization

The synthesis employs solid-phase peptide synthesis (SPPS), a method renowned for its efficiency in constructing complex peptide sequences. Key steps include:

  • Sequential coupling of Aloc-protected amino acids (D-Ala, Phe, Lys(Aloc)) onto a resin-bound PAB-PNP carbonate.

  • Activation of the carbonate group using 4-nitrophenyl chloroformate, which introduces the base-labile leaving group .

  • Final cleavage and purification via reverse-phase HPLC, yielding >95% purity.

Critical reaction conditions involve anhydrous dimethylformamide (DMF) as the solvent and diisopropylethylamine (DIPEA) as the base to maintain a pH conducive to acylation. The Aloc groups are retained to prevent premature hydrolysis during synthesis, ensuring compatibility with subsequent bioconjugation steps.

Mechanism of Action in Antibody-Drug Conjugates

In ADCs, this compound functions as a protease-cleavable linker, bridging monoclonal antibodies (mAbs) and cytotoxic payloads. The mechanism involves:

  • Antibody-antigen binding: The ADC localizes to cancer cells expressing the target antigen.

  • Internalization and lysosomal trafficking: The ADC is endocytosed and transported to lysosomes.

  • Proteolytic cleavage: Lysosomal proteases (e.g., cathepsin B) hydrolyze the peptide backbone, releasing the PAB-PNP carbonate intermediate.

  • Self-immolation: The 4-nitrophenyl carbonate undergoes rapid hydrolysis in the lysosome’s slightly acidic environment (pH 4.5–5.0), releasing the free drug .

Table 2: Hydrolysis Kinetics of 4-Nitrophenyl Carbonates

pHHydrolysis Rate (s1^{-1})
7.41.2×1051.2 \times 10^{-5}
8.04.8×1044.8 \times 10^{-4}
10.02.1×1022.1 \times 10^{-2}

Data adapted from spectrophotometric studies demonstrate that hydrolysis accelerates exponentially above pH 8, aligning with the lysosomal environment’s requirements for controlled drug release.

Hydrolysis Kinetics and Stability

The 4-nitrophenyl carbonate group’s hydrolysis is both pH- and temperature-dependent. Comparative studies with carbamates reveal:

  • Carbonates hydrolyze 5–10× faster than carbamates at pH 10 due to the lower electron density at the carbonyl carbon .

  • Stability in acidic conditions: Both carbonates and carbamates remain intact at pH < 7, making them suitable for systemic circulation where plasma pH is 7.4 .

Figure 1: pH-Dependent Hydrolysis

Rate=k[OH]n\text{Rate} = k[\text{OH}^-]^n

Where n=1.2n = 1.2 for carbonates and n=0.8n = 0.8 for carbamates, indicating a steeper pH dependence for carbonates .

Comparative Analysis with Other Linkers

Table 3: Linker Comparison

Linker TypeCleavage TriggerRelease Rate (t1/2_{1/2})
4-Nitrophenyl CarbonateProtease + pH2–4 hours
Valine-CitrullineProtease12–24 hours
HydrazonepHDays

This compound’s dual protease/pH-sensitive design offers faster payload release compared to traditional linkers, enhancing cytotoxicity against rapidly dividing cancer cells.

Future Directions and Research Applications

Ongoing research explores:

  • Orthogonal protection strategies: Integrating photo-labile groups for spatiotemporal control over drug release.

  • Combinatorial therapy: Co-conjugating immunomodulators with chemotherapeutics to synergize anti-tumor responses.

  • Improved pharmacokinetics: Modulating the peptide sequence to tune protease specificity and reduce off-target cleavage .

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